molecular formula C12H24O4 B1296480 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran CAS No. 69549-51-5

3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

Cat. No. B1296480
CAS RN: 69549-51-5
M. Wt: 232.32 g/mol
InChI Key: JYXYXACQZPSPRH-UHFFFAOYSA-N
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Description

3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, also known as DETP, is a small molecule that plays an important role in various scientific and medical applications. DETP has been widely researched and studied due to its versatile properties, which make it a useful tool in both research and medical settings.

Scientific Research Applications

Synthesis of Derivatives

3-Substituted diethyl pent-2-enedioates, closely related to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, have been utilized in the formation of ethoxymethylene derivatives. These derivatives are then cyclized to produce 2-oxo-2H-pyran-5-carboxylate derivatives, demonstrating the compound's utility in synthesizing complex organic structures (Kvitu, 1990).

Synthesis of 2H-Pyran-2-ones

4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone, similar to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, is used in synthesizing 2H-pyran-2-ones and fused pyran-2-ones. This demonstrates the role of such compounds in producing pyran derivatives, which are significant in various chemical syntheses (Kočevar et al., 1992).

Formation of Dicarboxylate

A study reported the one-step preparation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate, a compound structurally akin to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This preparation underlines the compound's potential in creating diverse pyran derivatives for further chemical applications (Kudyakova et al., 2017).

Polymer Synthesis

Compounds like 2-methoxy-6-ethoxy-5-cyano-3,4-dihydro-2H-pyran are used in the ring-opening polymerization process to produce alternating head-to-head vinyl copolymers, showing the application of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in polymer chemistry (Lee & Cho, 1987).

Antimicrobial Activity

Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized from compounds structurally related to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This highlights its potential role in the synthesis of compounds with significant antimicrobial activity (Banoji et al., 2022).

Corrosion Inhibition

Pyran derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been synthesized and used in corrosion inhibition studies. This suggests a potential application of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in developing corrosion inhibitors (Saranya et al., 2020).

properties

IUPAC Name

3-(diethoxymethyl)-2-ethoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYXACQZPSPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(CCCO1)C(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323902
Record name 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran

CAS RN

69549-51-5
Record name 69549-51-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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